2,4-Diisopropylbenzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to 2,4-diisopropylbenzoic acid, such as 2-amino-4,5-dimethylbenzoic acid, involves multi-step chemical reactions starting from basic aromatic compounds. These processes typically involve condensation, cyclization, and oxidation reactions to introduce the desired functional groups into the aromatic ring (Cheng Lin, 2013).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds, such as 4-tritylbenzoic acid, reveals how substitution patterns on the benzene ring influence the overall molecular architecture, including supramolecular assembly and crystalline structure. These analyses are crucial for understanding the physical properties and reactivity of the compound (R. K. Jetti et al., 2000).

Chemical Reactions and Properties

2,4-Diisopropylbenzoic acid, like its analogues, participates in various chemical reactions that are fundamental to its application in synthesis and materials science. For instance, the ability of similar compounds to form coordination polymers or to undergo photoreaction highlights the versatile reactivity of such benzoic acid derivatives (V. Pedireddi & S. Varughese, 2004).

Physical Properties Analysis

The physical properties of 2,4-diisopropylbenzoic acid derivatives, such as solubility, melting point, and crystal structure, can be inferred from studies on similar compounds. These properties are influenced by the presence of substituents on the benzene ring, which can lead to the formation of complex structures with unique characteristics (H. Koshima et al., 2005).

Aplicaciones Científicas De Investigación

-

Advanced Oxidation Processes (AOPs) for 2,4-D Degradation

- Application : AOPs are used for the degradation of 2,4-D, an organochlorine pesticide that has caused severe water contamination .

- Methods : Various AOPs are evaluated and compared for their efficiency in degrading 2,4-D. These include ozonation, photocatalytic, photo-Fenton, and electrochemical processes .

- Results : Ozonation showed high degradation efficiency (99.8% in 30 min). Photocatalytic, photo-Fenton, and electrochemical processes also showed optimal efficiencies of degradation and mineralization .

-

Multicomponent Crystals of 2,4-D

- Application : New multicomponent crystals of 2,4-D have been discovered to modify its physicochemical properties .

- Methods : A combined virtual and experimental cocrystal screening was used. In the virtual screening step, candidate compounds (coformers) were screened out. In the experimental screening step, 2,4-D was proven to generate new solid phases with the respective coformer by liquid-assisted grinding (LAG) .

- Results : Six new multicomponent crystals of 2,4-D were synthesized and characterized. Their aqueous solubility and accelerated stability were also investigated .

-

- Application : 2,4-D is a synthetic plant hormone auxin used in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .

- Methods : The herbicide is applied in agricultural environments to control weeds .

- Results : The application of 2,4-D has proven effective in controlling weeds in various crops .

Propiedades

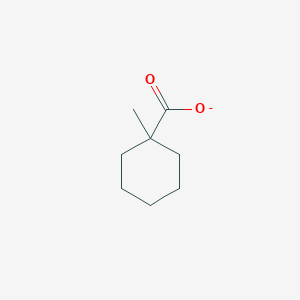

IUPAC Name |

2,4-di(propan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-8(2)10-5-6-11(13(14)15)12(7-10)9(3)4/h5-9H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDVEMBKUWIWHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406978 | |

| Record name | 2,4-diisopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diisopropylbenzoic acid | |

CAS RN |

108961-55-3 | |

| Record name | 2,4-diisopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

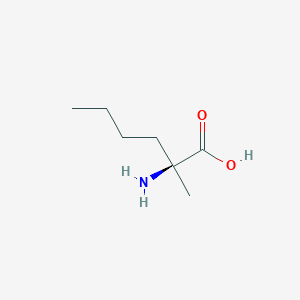

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)

![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)